N-(2-hydroxy-2-phenylpropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a thiophene ring, and a hydroxy-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene ring and the hydroxy-phenylpropyl group. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, using thiophene and an acyl chloride.
Attachment of the Hydroxy-Phenylpropyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the hydroxy-phenylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylpropyl)-1-(2-furylacetyl)pyrrolidine-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-hydroxy-2-phenylpropyl)-1-(2-thiophen-2-ylacetyl)piperidine-2-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-(2-hydroxy-2-phenylpropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the thiophene ring, in particular, can enhance its electronic properties and reactivity compared to similar compounds with different ring systems.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(25,15-7-3-2-4-8-15)14-21-19(24)17-10-5-11-22(17)18(23)13-16-9-6-12-26-16/h2-4,6-9,12,17,25H,5,10-11,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBKQLMONATMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCN1C(=O)CC2=CC=CS2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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